Di-Fmoc-L-cystathionine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

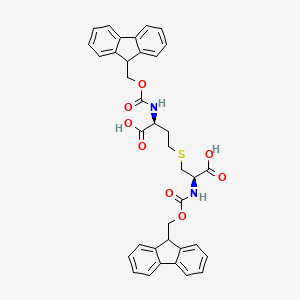

Di-Fmoc-L-cystathionine: is a fluorenylmethoxycarbonyl (Fmoc) protected derivative of the amino acid cysteine. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Cysteine, a versatile amino acid, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-Fmoc-L-cystathionine can be synthesized through the manipulation of protected derivatives of amino acids such as L-aspartic and L-glutamic acid. The preparation involves the use of ω-iodoamino acids in thioalkylation reactions with sulfur nucleophiles like the ester of L-cysteine and potassium thioacetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptide derivatives .

Chemical Reactions Analysis

Types of Reactions: Di-Fmoc-L-cystathionine undergoes various chemical reactions, including:

Thioalkylation: Reaction with sulfur nucleophiles.

Hydrolysis: Breaking down into constituent amino acids.

Elimination Reactions: Formation of double bonds through the removal of atoms or groups.

Common Reagents and Conditions:

Thioalkylation: Uses ω-iodoamino acids and sulfur nucleophiles like potassium thioacetate.

Hydrolysis: Typically involves acidic or basic conditions to cleave peptide bonds.

Elimination Reactions: Often facilitated by heat or catalytic agents.

Major Products:

Thioalkylation: Produces thioether-containing peptides.

Hydrolysis: Results in free amino acids.

Elimination Reactions: Yields compounds with double bonds.

Scientific Research Applications

Di-Fmoc-L-cystathionine has several scientific research applications, including:

Proteomics Studies: Used as an unusual amino acid analog to aid in the deconvolution of protein structure and function.

Solid-Phase Peptide Synthesis: Facilitates the synthesis of complex peptides and proteins.

Biomedical Research: Potentially useful in studying the role of cysteine in biological processes and disease mechanisms.

Mechanism of Action

The mechanism of action of Di-Fmoc-L-cystathionine involves its role as a protected cysteine derivative. The Fmoc group provides stability and prevents unwanted reactions during peptide synthesis. Upon removal of the Fmoc group, the free cysteine can participate in forming disulfide bonds, which are crucial for protein folding and stability .

Comparison with Similar Compounds

L-cystathionine: A metabolic intermediate in the pathway to make cysteine from homocysteine.

L-homocysteine: Another sulfur-containing amino acid involved in various metabolic processes.

Fmoc-L-lysine: An Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: Di-Fmoc-L-cystathionine is unique due to its dual Fmoc protection, which enhances its stability and utility in peptide synthesis. This dual protection allows for more controlled and efficient synthesis of complex peptides compared to single Fmoc-protected amino acids .

Properties

Molecular Formula |

C37H34N2O8S |

|---|---|

Molecular Weight |

666.7 g/mol |

IUPAC Name |

(2S)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33-/m0/s1 |

InChI Key |

HTUWSGAPOVGKGH-LQJZCPKCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)

![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)

![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)

![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)